

Application Notes and Protocols for 2-Mercapto-4-methyl-5-thiazoleacetic acid

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Compound of Interest

Compound Name: 2-Mercapto-4-methyl-5-thiazoleacetic acid

Cat. No.: B193822

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Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Mercapto-4-methyl-5-thiazoleacetic acid, with the CAS number 34272-64-5, is a thiazole derivative primarily recognized for its role as a critical building block and a significant impurity in the synthesis of third-generation cephalosporin antibiotics, most notably Cefodizime.[1][2]

While direct pharmacological applications of this compound are not extensively documented, its unique chemical structure makes it a subject of interest in medicinal chemistry and nanotechnology. These notes provide a comprehensive overview of its primary application in pharmaceutical synthesis, methods for its own synthesis and analysis, and a discussion of the potential biological activities associated with its structural class.

Chemical and Physical Properties

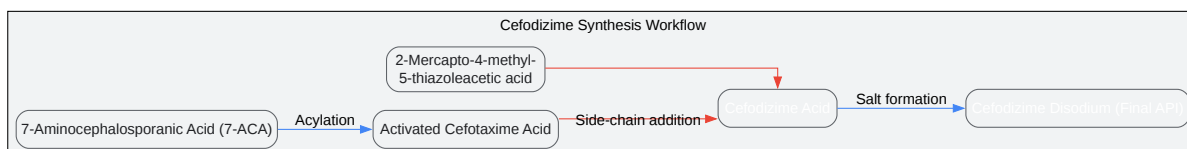
A summary of the key chemical and physical properties of **2-Mercapto-4-methyl-5-thiazoleacetic acid** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₆ H ₇ NO ₂ S ₂	[3]
Molecular Weight	189.26 g/mol	[4][5]
Appearance	White to light yellow crystalline powder	[6][7]
Melting Point	207 °C (decomposes)	
Boiling Point	363.4 °C at 760 mmHg	[7]
Density	1.52 g/cm ³	[7]
pKa	4.09 ± 0.10 (Predicted)	[7]
Purity	Typically >98%	[4][5]

Primary Application: Intermediate in Cefodizime Synthesis

The principal application of **2-Mercapto-4-methyl-5-thiazoleacetic acid** in the pharmaceutical industry is as a key side-chain precursor in the semi-synthesis of Cefodizime.[2] Cefodizime is a broad-spectrum, third-generation cephalosporin antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[8] The thiazole moiety of **2-Mercapto-4-methyl-5-thiazoleacetic acid** is incorporated into the C-3 position of the cephem nucleus of Cefodizime, influencing the pharmacokinetic and pharmacodynamic properties of the final antibiotic.

The diagram below illustrates the role of **2-Mercapto-4-methyl-5-thiazoleacetic acid** in the synthesis of Cefodizime.



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Workflow of Cefodizime synthesis.

Experimental Protocols

This protocol is based on a described method for the synthesis of the title compound.[2]

Materials:

- Levulinic acid
- Hydrogen peroxide
- Sodium bromide
- Carbon tetrachloride
- Ammonium dithiocarbamate
- Sodium carbonate
- Hydrochloric acid (for acidification)
- Water

Procedure:

- In a suitable reaction vessel, dissolve levulinic acid in carbon tetrachloride.

- Under stirring, add sodium bromide to the solution.
- Slowly add hydrogen peroxide solution dropwise.
- Heat the reaction mixture and maintain the temperature for a specified duration to facilitate the initial reaction.
- After the initial reaction, add water to wash the organic phase. Separate the aqueous and organic phases.
- To the organic phase, add ammonium dithiocarbamate, water, and sodium carbonate to initiate the cyclization reaction.
- Upon completion of the cyclization, separate the aqueous phase.
- Acidify the aqueous phase with hydrochloric acid to a pH of approximately 1.5 to precipitate the product.
- Filter the precipitate, wash with water, and dry to obtain **2-Mercapto-4-methyl-5-thiazoleacetic acid**.

Note: This is a generalized procedure. Optimization of reaction conditions, including temperature, reaction times, and stoichiometry, is crucial for achieving high purity and yield.

High-performance liquid chromatography (HPLC) is a standard method for the detection and quantification of **2-Mercapto-4-methyl-5-thiazoleacetic acid** as an impurity in Cefodizime active pharmaceutical ingredients (APIs) and formulations.

Instrumentation and Columns:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)

Mobile Phase and Gradient:

- A typical mobile phase would consist of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

- A gradient elution is often employed to achieve optimal separation of the main compound and its impurities.

Sample Preparation:

- Accurately weigh and dissolve the Cefodizime sample in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent).
- Prepare a standard solution of **2-Mercapto-4-methyl-5-thiazoleacetic acid** of a known concentration in the same diluent.

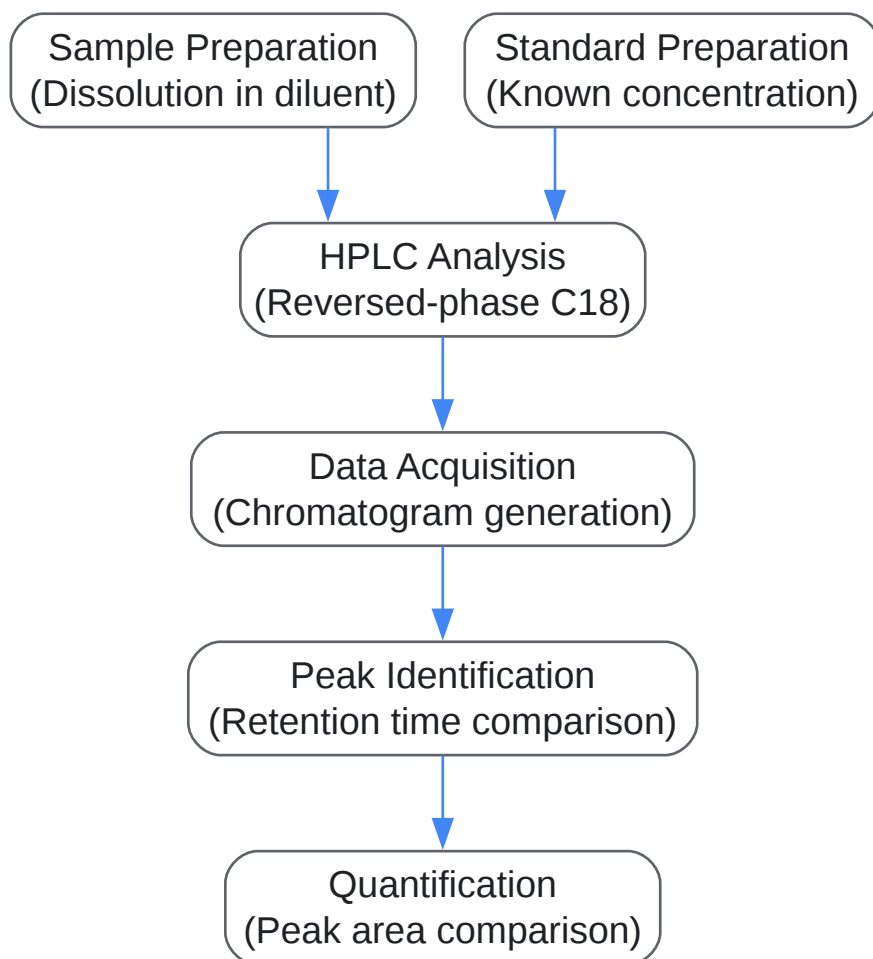
Chromatographic Conditions (Example):

- Flow rate: 1.0 mL/min
- Column temperature: 30 °C
- Detection wavelength: 254 nm or 275 nm
- Injection volume: 20 µL

Analysis:

- Inject the standard solution to determine the retention time and response factor for **2-Mercapto-4-methyl-5-thiazoleacetic acid**.
- Inject the sample solution.
- Identify the impurity peak in the sample chromatogram by comparing the retention time with that of the standard.
- Quantify the amount of the impurity in the sample using the response factor from the standard or by comparing the peak area to that of a reference standard of a known concentration.

The following diagram outlines the general workflow for impurity analysis.



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Workflow for impurity analysis by HPLC.

Potential Biological Activities of the Thiazole Scaffold

While **2-Mercapto-4-methyl-5-thiazoleacetic acid** itself has limited documented biological activity, the thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous compounds with a wide range of therapeutic effects. Researchers interested in this compound as a starting material for novel drug discovery may consider the following potential activities associated with the thiazole nucleus. It is crucial to note that these are general activities of the chemical class and have not been demonstrated for **2-Mercapto-4-methyl-5-thiazoleacetic acid** specifically.

- **Antimicrobial Activity:** The thiazole ring is a core component of penicillin and other beta-lactam antibiotics, highlighting its importance in antimicrobial drug design.
- **Anti-inflammatory Activity:** Various thiazole derivatives have been investigated for their anti-inflammatory properties.
- **Anticancer Activity:** Some thiazole-containing compounds have shown cytotoxic effects against various cancer cell lines.

The general structure of cephalosporins, illustrating the position of the side chain derived from **2-Mercapto-4-methyl-5-thiazoleacetic acid**, is shown below.

General Cephalosporin Structure

Side Chain from 2-Mercapto-4-methyl-5-thiazoleacetic acid

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General structure of cephalosporins and the side chain.

Safety and Handling

2-Mercapto-4-methyl-5-thiazoleacetic acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[9]

Conclusion

The primary and well-established application of **2-Mercapto-4-methyl-5-thiazoleacetic acid** for a drug development audience lies in its role as a key intermediate in the synthesis of

Cefodizime. Protocols for its synthesis and its analysis as an impurity are critical for quality control in pharmaceutical manufacturing. While the broader thiazole chemical class exhibits diverse biological activities, further research is required to explore any potential direct pharmacological applications of this specific compound.

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